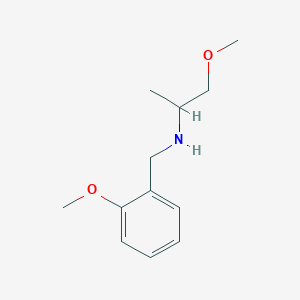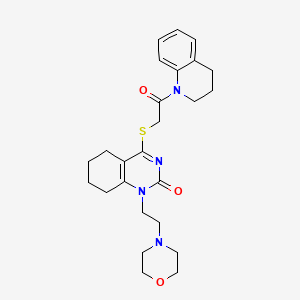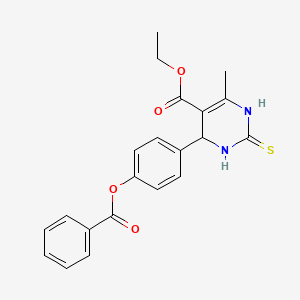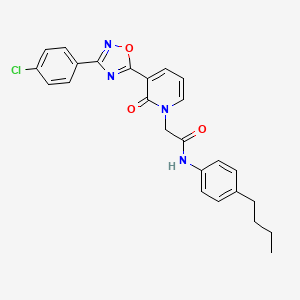
(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in hydrogen bonding and other interactions. This can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions, including acid-base reactions, alkylation, and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of amines can vary widely. They can exist as gases, liquids, or solids at room temperature, and they tend to have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Applications : The compound has been involved in studies focusing on the synthesis of new molecules with potential biological activities. For instance, research on the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids utilized amino acid methyl, ethyl, or benzyl esters as amination agents, highlighting the compound's utility in complex organic synthesis processes (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Biological Activities : Research on substituted 1-benzofurans and 1-benzothiophenes prepared from 2-hydroxybenzonitrile and corresponding bromoethanone derivatives showed considerable analgesic activity, suggesting the potential of these compounds, including those related to "(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine," for developing new pain management drugs (Rádl et al., 2000).
Molecular Studies and Optimization
Molecular Basis for Enhanced Reactions : A study on the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate revealed the molecular basis for reaction rate enhancement, which could have implications for optimizing reactions involving similar compounds (Cammenberg et al., 2006).
Pharmacological Properties : The pharmacology of para-substituted derivatives of diphenhydramine, involving modifications including methoxy groups similar to those in "this compound," was studied to understand their antihistaminic, anticholinergic, and musculotropic spasmolytic properties, offering insights into the effect of structural changes on drug efficacy (Chen et al., 1950).
Catalysis and Reaction Mechanisms
- Catalytic Applications : Investigations into electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes and subsequent amination to form amines, including those related to "this compound," shed light on novel pathways and methodologies in organic synthesis (Knight et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCDSZMJJVOLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956968 |
Source


|
| Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355818-30-3 |
Source


|
| Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)

![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)
![2-[(4-isopropylphenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2866444.png)



![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

![3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one](/img/structure/B2866455.png)


![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)
